molecular formula C11H23NO3 B13577736 tert-butyl N-(4-hydroxy-4-methylpentyl)carbamate

tert-butyl N-(4-hydroxy-4-methylpentyl)carbamate

Cat. No.: B13577736
M. Wt: 217.31 g/mol
InChI Key: ASVDBCLIQHXIRJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-hydroxy-4-methylpentyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is known for its stability and versatility in chemical reactions, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-hydroxy-4-methylpentyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-hydroxy-4-methylpentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-hydroxy-4-methylpentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-(4-hydroxy-4-methylpentyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxy-4-methylpentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to the inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-hydroxycyclohexyl)carbamate
  • Tert-butyl N-(4-hydroxybutyl)carbamate
  • Tert-butyl N-hydroxycarbamate

Uniqueness

Tert-butyl N-(4-hydroxy-4-methylpentyl)carbamate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where solubility and stability are critical factors. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-(4-hydroxy-4-methylpentyl)carbamate

InChI

InChI=1S/C11H23NO3/c1-10(2,3)15-9(13)12-8-6-7-11(4,5)14/h14H,6-8H2,1-5H3,(H,12,13)

InChI Key

ASVDBCLIQHXIRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C)(C)O

Origin of Product

United States

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